molecular formula C10H12FNO B2849972 2-(3-Fluorophenyl)morpholine CAS No. 62008-55-3

2-(3-Fluorophenyl)morpholine

Cat. No.: B2849972
CAS No.: 62008-55-3
M. Wt: 181.21
InChI Key: OLENKPLLMGPQSX-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)morpholine” is a chemical compound that contains a morpholine ring . Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules .


Synthesis Analysis

The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific method for the synthesis of 2- and 3-trifluoromethylmorpholines has been reported, which started from the commercially available 2-trifluoromethyloxirane .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12FNO . The average mass is 181.207 Da .


Chemical Reactions Analysis

Morpholine, the core structure in “this compound”, is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties . It is an integral component of the pharmacophore for certain enzyme active-site inhibitors .


Physical and Chemical Properties Analysis

Morpholine, which is a part of “this compound”, appears as a colorless liquid with a fishlike odor . It is less dense than water and soluble in water .

Mechanism of Action

Target of Action

It’s worth noting that morpholine derivatives and fluorophenyl compounds have been found to interact with various receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The fluorine atom could enhance the lipophilicity and metabolic stability of the compound, potentially increasing its potency .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially affect multiple pathways depending on its specific targets.

Pharmacokinetics

The presence of the fluorophenyl group could potentially enhance the compound’s metabolic stability and lipophilicity, which could in turn affect its absorption and distribution . The morpholine ring could also influence the compound’s pharmacokinetic properties .

Result of Action

Based on the known effects of similar compounds, it could potentially influence a variety of cellular processes, depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-Fluorophenyl)morpholine. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .

Safety and Hazards

Morpholine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to tissue and can cause severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .

Properties

IUPAC Name

2-(3-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLENKPLLMGPQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977547
Record name 2-(3-Fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62008-55-3
Record name 2-(3-Fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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